N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities .
Mode of Action
It is known that similar compounds interact with microbial species, revealing a strong action . The Gram-positive Micrococcus luteus and Gram-negative Escherichia coli gave the highest activities for similar compounds .
Biochemical Pathways
Similar compounds have been found to exhibit antifungal activity against the aspergillus niger and aspergillus terreus species .
Result of Action
Similar compounds have been found to exhibit antioxidant activity, evaluated as dpph and ferric reducing power .
Preparation Methods
The synthesis of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves multiple steps. The initial step typically involves the synthesis of the benzothiazole core through a condensation reaction of 2-aminobenzenethiol with aldehydes or ketones The final step involves the coupling of the benzothiazole and oxazole moieties with the morpholine derivative under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Cyclization: Cyclization reactions are crucial in the synthesis of the oxazole ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions include various substituted benzothiazole and oxazole derivatives.
Scientific Research Applications
N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
Similar compounds to N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE include other benzothiazole derivatives such as:
- 4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-AMINE
- 5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE
- 5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-AMINE
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and applications.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S.ClH/c1-13-4-5-15(26-3)17-18(13)29-20(21-17)24(7-6-23-8-10-27-11-9-23)19(25)16-12-14(2)22-28-16;/h4-5,12H,6-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNTWUWKIWZWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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